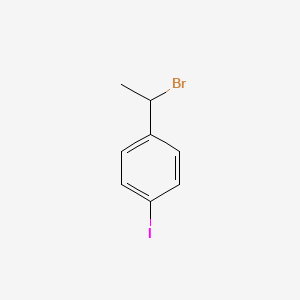
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid is an organic compound with a complex structure that includes a benzene ring, an acetic acid moiety, and a pyrrolidinyl group connected via a propoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid typically involves multiple steps, starting with the preparation of the benzeneacetic acid derivative. The key steps include:
Formation of the Benzeneacetic Acid Derivative: This can be achieved through the Friedel-Crafts acylation of benzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Propoxy Linker: The benzeneacetic acid derivative is then reacted with 3-chloropropanol under basic conditions to introduce the propoxy linker.
Attachment of the Pyrrolidinyl Group: Finally, the intermediate product is reacted with pyrrolidine in the presence of a suitable base, such as sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring or the pyrrolidinyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, alkylated products.
Applications De Recherche Scientifique
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may play a crucial role in binding to these targets, while the benzeneacetic acid moiety could facilitate the compound’s entry into cells and its subsequent metabolic processing. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A simpler analog with a benzene ring and acetic acid moiety.
Pyrrolidine derivatives: Compounds containing the pyrrolidinyl group, such as pyrrolidine-2,5-diones.
Propoxy derivatives: Compounds with a propoxy linker, such as 3-(propoxy)benzoic acid.
Uniqueness
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidinyl group linked via a propoxy chain to the benzeneacetic acid core distinguishes it from simpler analogs and provides a versatile scaffold for further functionalization and application.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
146402-83-7 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
2-[2-(3-pyrrolidin-1-ylpropoxy)phenyl]acetic acid |
InChI |
InChI=1S/C15H21NO3/c17-15(18)12-13-6-1-2-7-14(13)19-11-5-10-16-8-3-4-9-16/h1-2,6-7H,3-5,8-12H2,(H,17,18) |
Clé InChI |
CPQXZUSKVOJXOE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCOC2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)




![4-Fluoro-2-(trifluoromethyl)benzo[D]thiazol-7-OL](/img/structure/B8774375.png)
